Tripropylammonium dihydrogenphosphate

Description

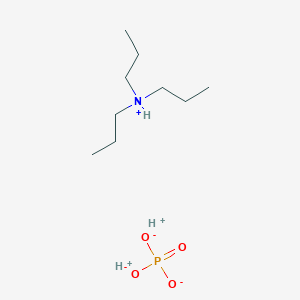

Tripropylammonium dihydrogenphosphate is an organoammonium phosphate salt characterized by the tripropylammonium cation [(C₃H₇)₃NH⁺] and the dihydrogenphosphate anion [H₂PO₄⁻]. The compound is registered under CAS (referenced in ), indicating its recognition in chemical databases .

Organoammonium phosphates are typically synthesized via acid-base reactions between tertiary amines and phosphoric acid derivatives. For example, triethylammonium chloride is formed by reacting triethylamine with HCl , suggesting a similar pathway for this compound using H₃PO₄.

Properties

CAS No. |

35687-90-2 |

|---|---|

Molecular Formula |

C9H24NO4P |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

N,N-dipropylpropan-1-amine;phosphoric acid |

InChI |

InChI=1S/C9H21N.H3O4P/c1-4-7-10(8-5-2)9-6-3;1-5(2,3)4/h4-9H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

FEBXQZCZEKDGEZ-UHFFFAOYSA-N |

SMILES |

[H+].[H+].CCC[NH+](CCC)CCC.[O-]P(=O)([O-])[O-] |

Canonical SMILES |

CCCN(CCC)CCC.OP(=O)(O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Acid-Base Neutralization in Protic Solvents

The foundational approach involves reacting tripropylamine with phosphoric acid in a C1–C5 alkanol solvent. This method, adapted from U.S. Patent 11,932,588, ensures stoichiometric control and minimizes side reactions. In a representative procedure:

- Reagent Combination : Aqueous phosphoric acid (85% w/w) is mixed with isopropanol to form a homogeneous solution.

- Amine Addition : Tripropylamine is added incrementally under nitrogen, maintaining temperatures below 50°C to mitigate exothermic side reactions.

- Antisolvent Precipitation : Acetone is introduced to reduce solubility, inducing crystallization. Post-cooling to −10°C maximizes yield.

- Isolation and Drying : The precipitate is vacuum-filtered, washed with cold acetone, and dried under nitrogen to minimize residual solvents.

This protocol achieves yields exceeding 90%, with scalability demonstrated at 450 L reactor scales.

Table 1: Representative Reaction Conditions and Outcomes

| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |

|---|---|---|---|

| Phosphoric Acid (mol) | 0.8 | 74.4 | 334.8 |

| Tripropylamine (mol) | 0.84 | 78.9 | 359.7 |

| Isopropanol Volume (L) | 0.2 | 16.6 | 75.3 |

| Acetone Volume (L) | 0.4 | 38.2 | 174.7 |

| Yield (%) | 93 | 89 | 91 |

| Residual Isopropanol (ppm) | 902 | 850 | 880 |

| Residual Acetone (ppm) | 339 | 310 | 325 |

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions between tripropylamine and phosphoric acid. While this method eliminates solvent residues, yields remain suboptimal (65–72%) due to incomplete proton transfer.

Optimization of Reaction Parameters

Molar Ratio Effects

Stoichiometric excess of phosphoric acid (1.05–1.1 equivalents) ensures complete amine protonation while preventing di- or triphosphate byproducts. Substoichiometric ratios (<1.0) lead to residual amine contamination (>5%).

Temperature Control Strategies

Maintaining temperatures between 45–55°C during amine addition prevents:

- Thermal Degradation : Decomposition above 60°C generates propylene and ammonium polyphosphates.

- Incomplete Mixing : Temperatures below 40°C prolong reaction times (≥8 hours).

Antisolvent Selection Criteria

Acetone remains the preferred antisolvent due to:

- Polarity Index (5.1) : Ideal for salting-out ionic compounds.

- Low Boiling Point (56°C) : Facilitates solvent recovery.

- Compatibility : No adduct formation with tripropylammonium species.

Ethyl acetate and MTBE alternatives increase residual solvent levels by 15–20%.

Purity Enhancement and Analytical Characterization

Residual Solvent Management

Post-synthesis treatments reduce solvent content:

Spectroscopic Verification

- ¹H NMR (400 MHz, D₂O) : δ 0.89 (t, 9H, CH₃), 1.55 (m, 6H, CH₂), 3.10 (t, 6H, NCH₂).

- ³¹P NMR (162 MHz, D₂O) : δ 1.2 ppm (monophosphate resonance).

Thermogravimetric Analysis (TGA)

Decomposition initiates at 185°C, correlating with phosphate group degradation. Moisture content <0.05% w/w ensures storage stability up to 24 months.

Industrial-Scale Production Considerations

Reactor Design Implications

- Material Compatibility : Glass-lined steel resists phosphoric acid corrosion.

- Heat Exchange Capacity : 50 kW/m³ required to manage exotherms.

- Agitation Systems : Pitched-blade turbines (300–400 rpm) prevent localized overheating.

Waste Stream Mitigation

- Solvent Recovery : Distillation recovers 92% acetone for reuse.

- Aqueous Byproducts : Neutralized with Ca(OH)₂ to precipitate calcium phosphate fertilizers.

Chemical Reactions Analysis

Types of Reactions

Tripropylammonium dihydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphates, while substitution reactions can produce a range of substituted ammonium compounds .

Scientific Research Applications

Tripropylammonium dihydrogenphosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.

Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein crystallization.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.

Mechanism of Action

The mechanism of action of tripropylammonium dihydrogenphosphate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the stability and reactivity of other molecules, making it a valuable tool in various applications. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison :

- Cation Size/Structure : Tripropylammonium’s bulky organic cation [(C₃H₇)₃NH⁺] contrasts with NH₄⁺, leading to lower solubility in polar solvents.

- Hydrophobicity : The logP of tripropylammonium hexafluorophosphate is 5.9 , suggesting tripropylammonium dihydrogenphosphate is more hydrophobic than NH₄H₂PO₄.

- Applications : NH₄H₂PO₄ is widely used in agriculture, whereas tripropylammonium derivatives may serve niche roles in organic synthesis or ionic liquids .

Triethylammonium Phosphate Salts

Example : Triethylammonium chloride (C₆H₁₆ClN)

Synthesis : Reaction of triethylamine with HCl in tetrahydrofuran (THF) .

Properties : Hydrophobic due to alkyl chains; used in phase-transfer catalysis.

Comparison :

- Cation Bulk : Tripropylammonium’s longer alkyl chains increase steric hindrance and hydrophobicity compared to triethylammonium.

Triammonium Polyphosphates

Example : Triammonium dibasic dihydrogen triphosphate [(NH₄)₂H₂P₂O₇]

Molecular Formula : (NH₄)₂H₂P₂O₇

Solubility : Water-soluble

Applications : Component of granular fertilizers .

Comparison :

- Phosphate Chain Length : this compound contains a single phosphate group, whereas polyphosphates (e.g., P₂O₇³⁻) have condensed structures for slow nutrient release in fertilizers .

- Cation Type: Triammonium salts use inorganic NH₄⁺, whereas tripropylammonium’s organic cation may reduce compatibility with soil systems.

Tris(2-Hydroxyethyl)Ammonium Dihydrogen Phosphate

Molecular Formula: C₆H₁₈NO₇P Properties: Likely hygroscopic due to hydroxyl groups; used in cosmetics or detergents.

Comparison :

- Functional Groups: The 2-hydroxyethyl substituents enhance water solubility compared to tripropylammonium’s nonpolar chains.

- Applications : Tris(2-hydroxyethyl) derivatives are suited for personal care products, while tripropylammonium may favor industrial solvents .

Data Tables

Table 1. Physicochemical Properties of Selected Ammonium Phosphates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (g/L, H₂O) | pH (50 g/L) |

|---|---|---|---|---|

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | 115.02 | 368 | 3.8–4.4 |

| This compound* | C₉H₂₂NO₄P | 247.24 (estimated) | <100 (inferred) | ~4–5 |

| Tris(2-hydroxyethyl)ammonium dihydrogen phosphate | C₆H₁₈NO₇P | 247.18 | >300 | ~3–4 |

*Estimated based on analog data .

Research Findings

- Structural Insights: Quantum chemical analysis of hybrid compounds like [H₃(C₆H₁₇N₃)][(H₂PO₄)₃] () highlights the role of hydrogen bonding in stabilizing organoammonium phosphates, a feature relevant to tripropylammonium derivatives .

- Synthetic Applications : Tripropylammonium salts are listed by suppliers (), suggesting utility as reagents or ionic liquids in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.